molecular formula C4H11ClN4S2 B6288617 N3-Cystamine HCl CAS No. 2712401-25-5

N3-Cystamine HCl

Cat. No.: B6288617
CAS No.: 2712401-25-5
M. Wt: 214.7 g/mol
InChI Key: UOSDQQPOSCVJDL-UHFFFAOYSA-N
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Description

N3-Cystamine HCl, also known as 2,2’-dithiobisethanamine hydrochloride, is an organic disulfide compound. It is formed when cystine is heated, resulting in decarboxylation. This compound is generally handled as the dihydrochloride salt, which is stable at temperatures up to 203-214°C .

Mechanism of Action

Safety and Hazards

N3-Cystamine HCl is considered hazardous. It may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is toxic to aquatic life .

Scientific Research Applications

N3-Cystamine HCl has a wide range of scientific research applications:

Comparison with Similar Compounds

N3-Cystamine HCl can be compared with other similar compounds such as cysteamine and cysteine:

    Cysteine: An amino acid that is a precursor to cysteamine.

This compound is unique due to its ability to form stable dihydrochloride salts and its wide range of applications in treating neurodegenerative diseases and cystinosis.

Properties

IUPAC Name

2-(2-azidoethyldisulfanyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4S2.ClH/c5-1-3-9-10-4-2-7-8-6;/h1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSDQQPOSCVJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN=[N+]=[N-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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